molecular formula C14H10F2N2OS B2666001 1-Benzoyl-3-(2,4-difluorophenyl)thiourea CAS No. 887266-92-4

1-Benzoyl-3-(2,4-difluorophenyl)thiourea

Cat. No.: B2666001
CAS No.: 887266-92-4
M. Wt: 292.3
InChI Key: RFOKWVVQBVMKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Benzoyl-3-(2,4-difluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,4-difluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Benzoyl-3-(2,4-difluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzoyl-3-(2,4-difluorophenyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2,4-difluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry .

Comparison with Similar Compounds

1-Benzoyl-3-(2,4-difluorophenyl)thiourea can be compared with other similar compounds, such as:

  • 1-Benzoyl-3-(2,3-difluorophenyl)thiourea
  • 1-Benzoyl-3-(3,4-difluorophenyl)thiourea
  • 1-Benzoyl-3-(2,5-difluorophenyl)thiourea

These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This difference can affect their chemical reactivity, biological activity, and applications. This compound is unique due to its specific substitution pattern, which can influence its interactions with molecular targets and its overall properties .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKWVVQBVMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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